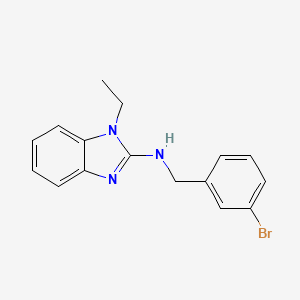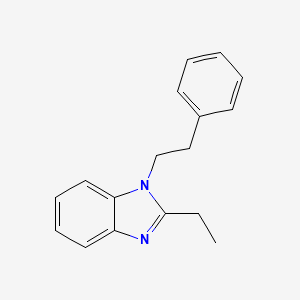![molecular formula C15H15ClN2O2 B5821318 2-chloro-N'-[1-(2,5-dimethyl-3-furyl)ethylidene]benzohydrazide](/img/structure/B5821318.png)
2-chloro-N'-[1-(2,5-dimethyl-3-furyl)ethylidene]benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N'-[1-(2,5-dimethyl-3-furyl)ethylidene]benzohydrazide, also known as CDF, is a synthetic compound that has been extensively studied for its potential anti-cancer properties. This compound is a member of the hydrazide family and has been shown to exhibit potent anti-tumor activity in a variety of cancer cell lines.
Mecanismo De Acción
The exact mechanism of action of 2-chloro-N'-[1-(2,5-dimethyl-3-furyl)ethylidene]benzohydrazide is not fully understood, but it is believed to involve the inhibition of several key signaling pathways involved in cancer cell growth and survival. One such pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer cells and contributes to their uncontrolled growth and survival.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 2-chloro-N'-[1-(2,5-dimethyl-3-furyl)ethylidene]benzohydrazide has been shown to exhibit a variety of other biochemical and physiological effects. For example, 2-chloro-N'-[1-(2,5-dimethyl-3-furyl)ethylidene]benzohydrazide has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, 2-chloro-N'-[1-(2,5-dimethyl-3-furyl)ethylidene]benzohydrazide has been shown to exhibit anti-inflammatory properties and may have potential therapeutic applications in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-chloro-N'-[1-(2,5-dimethyl-3-furyl)ethylidene]benzohydrazide in lab experiments is its potency and specificity for cancer cells. However, one limitation is that the exact mechanism of action is not fully understood, which may make it difficult to optimize dosing and predict potential side effects.
Direcciones Futuras
There are several potential future directions for research on 2-chloro-N'-[1-(2,5-dimethyl-3-furyl)ethylidene]benzohydrazide. One area of interest is the development of novel drug delivery systems that can improve the bioavailability and efficacy of 2-chloro-N'-[1-(2,5-dimethyl-3-furyl)ethylidene]benzohydrazide. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-chloro-N'-[1-(2,5-dimethyl-3-furyl)ethylidene]benzohydrazide and to identify potential biomarkers that can be used to predict patient response. Finally, there is a need for additional preclinical and clinical studies to evaluate the safety and efficacy of 2-chloro-N'-[1-(2,5-dimethyl-3-furyl)ethylidene]benzohydrazide as a potential anti-cancer therapy.
Métodos De Síntesis
The synthesis of 2-chloro-N'-[1-(2,5-dimethyl-3-furyl)ethylidene]benzohydrazide involves a multi-step process that begins with the reaction of 2-chlorobenzohydrazide with 2,5-dimethyl-3-furaldehyde in the presence of a base such as sodium hydroxide. The resulting product is then purified and characterized using a variety of analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
2-chloro-N'-[1-(2,5-dimethyl-3-furyl)ethylidene]benzohydrazide has been extensively studied for its potential anti-cancer properties. Several studies have shown that 2-chloro-N'-[1-(2,5-dimethyl-3-furyl)ethylidene]benzohydrazide can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and suppress tumor growth in vivo. Additionally, 2-chloro-N'-[1-(2,5-dimethyl-3-furyl)ethylidene]benzohydrazide has been shown to inhibit angiogenesis (the formation of new blood vessels) which is a critical step in tumor growth and metastasis.
Propiedades
IUPAC Name |
2-chloro-N-[(E)-1-(2,5-dimethylfuran-3-yl)ethylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-9-8-13(11(3)20-9)10(2)17-18-15(19)12-6-4-5-7-14(12)16/h4-8H,1-3H3,(H,18,19)/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLXOPGJBJMQNBN-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=NNC(=O)C2=CC=CC=C2Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(O1)C)/C(=N/NC(=O)C2=CC=CC=C2Cl)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-naphthyloxy)acetyl]pyrrolidine](/img/structure/B5821242.png)
![3,7-diacetyl-5-nitro-1,3,7-triazabicyclo[3.3.1]nonane](/img/structure/B5821246.png)
![2,5-dichloro-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5821262.png)




![N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5821287.png)
![11-phenyl-12H-thieno[2',3':4,5]pyrimido[2,1-a][1,2,4]triazolo[4,3-c]phthalazin-12-one](/img/structure/B5821297.png)


![2-[(2-oxo-2-phenylethyl)sulfonyl]-N-phenylacetamide](/img/structure/B5821329.png)
![7-[(2-fluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5821335.png)
![N-{4-[(methylamino)sulfonyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5821351.png)